molecular formula C11H21NO3 B1504040 Tert-butyl 3-(morpholin-3-YL)propanoate CAS No. 885274-03-3

Tert-butyl 3-(morpholin-3-YL)propanoate

Cat. No.: B1504040
CAS No.: 885274-03-3
M. Wt: 215.29 g/mol
InChI Key: ZKXCNRADZYJAOG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(morpholin-3-yl)propanoate: is a chemical compound with the molecular formula C11H21NO3. It is a colorless liquid with a molecular weight of 215.29 g/mol

Properties

IUPAC Name

tert-butyl 3-morpholin-3-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)5-4-9-8-14-7-6-12-9/h9,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXCNRADZYJAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696387
Record name tert-Butyl 3-(morpholin-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-03-3
Record name tert-Butyl 3-(morpholin-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(morpholin-3-yl)propanoate typically involves the reaction of morpholine with tert-butyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(morpholin-3-yl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions may produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different derivatives of the compound.

Scientific Research Applications

Chemistry: Tert-butyl 3-(morpholin-3-yl)propanoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Medicine: It may be used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific biological pathways.

Industry: In the chemical industry, this compound can be utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 3-(morpholin-3-yl)propanoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • Tert-butyl 2-(morpholin-3-yl)ethylcarbamate: This compound is structurally similar but has a different functional group, which may affect its reactivity and applications.

  • Tert-butyl 3-[(morpholin-4-yl)carbonyl]azetidine-1-carboxylate:

Biological Activity

Tert-butyl 3-(morpholin-3-YL)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that elucidate its pharmacological properties.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyl group and a morpholine moiety, which contribute to its unique chemical properties. The synthesis typically involves the reaction of tert-butyl acrylate with morpholine under specific conditions to form the desired ester.

Chemical Formula : C10H19NO2
Molecular Weight : 185.27 g/mol
IUPAC Name : this compound

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its potential to inhibit various enzymes, which could be beneficial in therapeutic contexts, especially in cancer treatment where enzyme inhibition plays a crucial role.

Pharmacological Studies

  • Anxiolytic Effects : A study on derivatives of morpholine compounds, including this compound, demonstrated anxiolytic-like effects in animal models. The compound showed strong interactions with benzodiazepine binding sites, suggesting a mechanism similar to that of traditional anxiolytics .
  • Anti-inflammatory Properties : Preliminary data suggest that this compound may also possess anti-inflammatory properties, potentially through the modulation of cytokine release. In experiments, it was observed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition observed; potential applications in cancer therapy
Anxiolytic EffectsInduced anxiolytic-like behavior in mice; interaction with benzodiazepine receptors
Anti-inflammatory EffectsDecreased TNF-α levels in treated mice; suggests modulation of inflammatory pathways

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Binding : The compound likely binds to the active sites of specific enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Interaction : Its interaction with GABAergic systems indicates a role in modulating neurotransmitter activity, which is crucial for its anxiolytic effects.
  • Cytokine Modulation : By affecting cytokine release, it may help mitigate inflammatory responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(morpholin-3-YL)propanoate
Reactant of Route 2
Tert-butyl 3-(morpholin-3-YL)propanoate

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